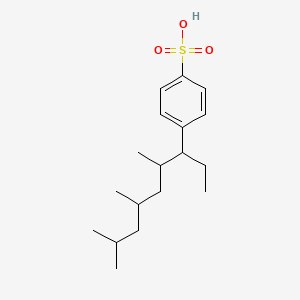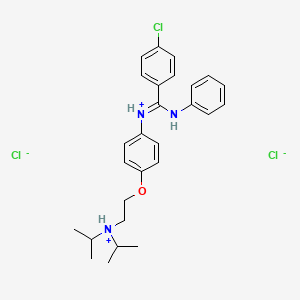
2-(2-(Diethylamino)ethyl)methylamino-o-acetanisidide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-[2-[[2-(2-methoxyanilino)-2-oxoethyl]-methylazaniumyl]ethyl]azanium dichloride is a complex organic compound with a unique structureThe compound’s structure features a central malonate core, an arylamine group, and a double bond connecting the methylene group of the arylamine to one of the carbons in the malonate core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[[2-(2-methoxyanilino)-2-oxoethyl]-methylazaniumyl]ethyl]azanium dichloride typically involves multiple steps. One common method includes the reaction of diethyl malonate with 2-methoxyaniline under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl-[2-[[2-(2-methoxyanilino)-2-oxoethyl]-methylazaniumyl]ethyl]azanium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, amines, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a three-component domino reaction involving an aldehyde, an amine, and diethyl-[2-[[2-(2-methoxyanilino)-2-oxoethyl]-methylazaniumyl]ethyl]azanium dichloride can yield polysubstituted-2-pyridones.
Wissenschaftliche Forschungsanwendungen
Diethyl-[2-[[2-(2-methoxyanilino)-2-oxoethyl]-methylazaniumyl]ethyl]azanium dichloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.
Biology: The compound has potential antifungal properties and can be used to study the effects on plant pathogens like Fusarium oxysporum.
Medicine: It is investigated for its potential to produce bioactive compounds that can be used in drug development.
Industry: The compound is used in the production of other bioactive compounds and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of diethyl-[2-[[2-(2-methoxyanilino)-2-oxoethyl]-methylazaniumyl]ethyl]azanium dichloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, leading to a cascade of biochemical reactions. These interactions can result in the inhibition or activation of specific pathways, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2-[(2-methoxyanilino)methylene]malonate: A similar compound with a slightly different structure, used in similar applications.
Diethyl 2-[(arylamino)methylene]malonates: A group of compounds with similar structures and applications.
Uniqueness
Diethyl-[2-[[2-(2-methoxyanilino)-2-oxoethyl]-methylazaniumyl]ethyl]azanium dichloride is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to act as a precursor for various heterocyclic compounds and its potential antifungal properties make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
77791-67-4 |
|---|---|
Molekularformel |
C16H29Cl2N3O2 |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
diethyl-[2-[[2-(2-methoxyanilino)-2-oxoethyl]-methylazaniumyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C16H27N3O2.2ClH/c1-5-19(6-2)12-11-18(3)13-16(20)17-14-9-7-8-10-15(14)21-4;;/h7-10H,5-6,11-13H2,1-4H3,(H,17,20);2*1H |
InChI-Schlüssel |
XGBPUJDXZJTCIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC[NH+](C)CC(=O)NC1=CC=CC=C1OC.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B13777982.png)

![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)










